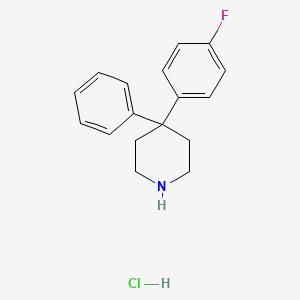

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride

描述

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride is a piperidine derivative featuring two aromatic substituents at the 4-position of the piperidine ring: a 4-fluorophenyl group and a phenyl group. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Piperidine derivatives are widely studied for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors, due to their structural mimicry of endogenous ligands .

属性

IUPAC Name |

4-(4-fluorophenyl)-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCRBLQBUNESLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: N-bromosuccinimide, potassium carbonate, polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives.

科学研究应用

4-(4-Fluorophenyl)-4-Phenylpiperidine Hydrochloride is a chemical compound with diverse applications in pharmaceutical research and material science . This compound is recognized for its involvement in pharmaceutical development, neuroscience research, drug formulation, analytical chemistry, and material science .

Applications

Pharmaceutical Development

this compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants . For instance, it can be used in the creation of paroxetine, a medication used to treat conditions such as depression and panic disorder . Paroxetine has been proven to be more effective than placebos in treating depression .

Neuroscience Research

The compound's structure allows for the exploration of neurochemical pathways, making it valuable in studies aimed at understanding neurological disorders and potential treatments .

Drug Formulation

this compound's properties facilitate its use in creating formulations that enhance drug solubility and bioavailability, which is crucial for effective therapeutic outcomes .

Analytical Chemistry

It is employed as a standard reference material in analytical methods, helping researchers ensure the accuracy and reliability of their experimental results .

Material Science

The compound can be integrated into polymer matrices for developing advanced materials with specific mechanical and thermal properties, catering to industries focused on innovation in materials . For example, dissolving ammonium nitrate in polymers can create materials that are thermally stable, which can be used in different applications .

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neuronal signaling . This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .

相似化合物的比较

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Effects : Fluorine (electronegative, small) vs. chlorine (larger, polarizable) influences receptor binding and metabolic stability. Fluorine often enhances bioavailability and CNS penetration .

- Dual Aromatic Substitution : The combination of 4-fluorophenyl and phenyl groups in the target compound may enhance π-π stacking interactions with receptors compared to single-substituted analogs .

- Ketone vs.

Research and Clinical Relevance

- Dopamine Receptor Studies : 4-Phenylpiperidine HCl’s dopamine agonist activity suggests that the target compound’s fluorophenyl group could modulate selectivity for receptor subtypes (e.g., D₂ vs. D₃) .

- Synthetic Feasibility : High-yield crystallization methods from dimethylformamide (DMF), as seen in isostructural compounds (e.g., ), may apply to the target compound .

- Ecological Impact : Like 4-(Diphenylmethoxy)piperidine HCl, the environmental effects of the target compound remain understudied .

生物活性

4-(4-Fluorophenyl)-4-phenylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorophenyl and phenyl group, is being studied for its effects on various biological targets, particularly in the context of neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClF

- CAS Number : 1189673-94-6

This compound features a piperidine ring substituted with two phenyl groups, one of which is fluorinated. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Studies indicate that compounds of this class can inhibit these transporters, leading to increased levels of neurotransmitters in synaptic clefts, which may contribute to their pharmacological effects.

Key Findings:

- Dopamine Transporter Inhibition : Research has shown that analogs similar to 4-(4-Fluorophenyl)-4-phenylpiperidine exhibit potent inhibition of DAT, which plays a crucial role in dopamine reuptake and is implicated in several neuropsychiatric disorders .

- Serotonin Transporter Selectivity : Some studies suggest that these compounds can also selectively inhibit SERT, potentially providing therapeutic benefits in mood disorders .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

-

Neuropharmacological Studies :

- A study explored the structure-activity relationship (SAR) of various piperidine derivatives, including 4-(4-Fluorophenyl)-4-phenylpiperidine. It was found that modifications to the piperidine ring significantly affected DAT and SERT binding affinities, which are critical for developing treatments for conditions like depression and ADHD .

- Antimicrobial Research :

常见问题

Q. Table 1: Comparative Receptor Affinities of Piperidine Derivatives

| Compound | D2 Receptor IC (nM) | 5-HT IC (nM) | Source |

|---|---|---|---|

| Haloperidol | 1.2 | 210 | |

| 4-(4-Chlorophenyl)piperidine | 15 | 450 | |

| Target Compound (Predicted) | 8–25 | 300–600 |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C |

| Water | <1 | pH 7, 25°C |

| Ethanol | 10–15 | 25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。